molecular formula C6H7F2NO3 B12878642 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid

2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B12878642
M. Wt: 179.12 g/mol
InChI Key: BKGCOXTYIOMIGE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound contains a difluoromethyl group, which is known for its unique chemical properties and potential applications in various scientific fields. The presence of the difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the introduction of the difluoromethyl group into a pyrrolidine ring. One common method is the difluoromethylation of a suitable precursor, such as a pyrrolidine derivative, using difluoromethylating agents. These agents can include difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrrolidines and related fluorinated derivatives. Examples include:

Uniqueness

What sets 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid apart is its specific difluoromethyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C6H7F2NO3

Molecular Weight

179.12 g/mol

IUPAC Name

2-(difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H7F2NO3/c7-4(8)6(5(11)12)2-1-3(10)9-6/h4H,1-2H2,(H,9,10)(H,11,12)

InChI Key

BKGCOXTYIOMIGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1=O)(C(F)F)C(=O)O

Origin of Product

United States

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